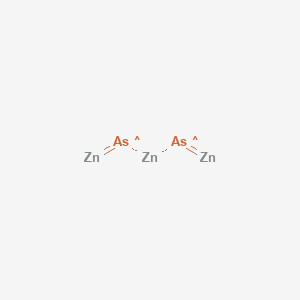

Zinc arsenide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc Arsenide is a binary compound of zinc and arsenic, forming gray tetragonal crystals . It is an inorganic semiconductor with a band gap of 1.0 eV .

Synthesis Analysis

Zinc Arsenide can be prepared by the reaction of zinc with arsenic . The reaction is as follows: 3 Zn + 2 As → Zn3As2 . Another method involves the hydrolysis of zinc arsenide .Molecular Structure Analysis

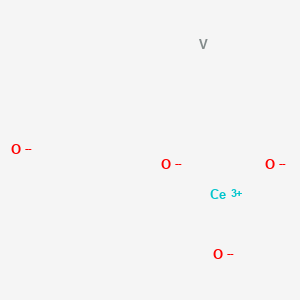

Zn3As2 has a room-temperature tetragonal form that converts to a different tetragonal phase at 190°C and to a third phase at 651°C . In the room-temperature form, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube .Chemical Reactions Analysis

Zinc Arsenide reacts with acids to produce arsine gas . It is toxic like all arsenic compounds .Physical And Chemical Properties Analysis

Zinc Arsenide has a molar mass of 345.984 g/mol . It appears as silver-grey and has a density of 5.53 g/cm3 . It is insoluble in water and has a melting point of 1015°C .科学的研究の応用

Comprehensive Analysis of Zinc Arsenide Applications

Zinc arsenide (Zn₃As₂) is a crystalline solid that has several scientific research applications due to its unique properties. Below is a detailed analysis of its applications across various fields.

Semiconductor Applications

Zinc arsenide: is utilized as a semiconductor material due to its electrical properties. It is often used in the fabrication of electronic devices that require precise control of electrical conductivity. Its ability to form crystalline structures makes it suitable for use in photo optic applications , where it can be used in the development of optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes .

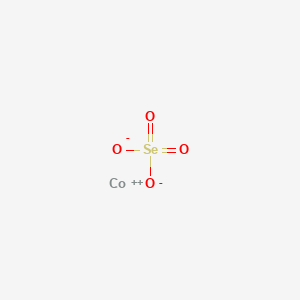

Cobalt Purification in Metallurgy

In metallurgical processes, particularly in the purification of cobalt, zinc arsenide plays a crucial role. It is synthesized into zinc arsenate, which is then used as an activator for zinc powder in the cobalt cementation process. This application is significant in enhancing the efficiency of cobalt recovery from zinc production residues .

Activation of Zinc Powder

The activation of zinc powder is a critical step in various hydrometallurgical processes. Zinc arsenide contributes to this by increasing the anodic and cathodic reactions’ potential difference, thereby improving the thermodynamic driving force of reactions. This leads to more efficient cementation, forming stable intermediate compounds with positive reduction potential .

High-Purity Compound Production

High-purity arsenic compounds are essential in the production of advanced III–V semiconductor materials, such as gallium arsenide. Zinc arsenide is involved in the preparation of these high-purity compounds, which are crucial for the technology of microelectronic materials.

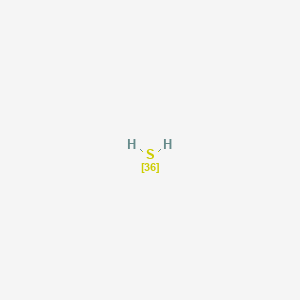

Ultrapurification of Arsenic

The ultrapurification of arsenic is a complex problem in the preparation of semiconductor materials. Zinc arsenide can be processed into arsine, which is then used in the ultrapurification process. This step is vital for achieving the low concentrations of regulated trace impurities required for high-quality semiconductor production .

作用機序

Target of Action

Zinc arsenide (Zn3As2) is a binary compound of zinc and arsenic . It forms gray tetragonal crystals and is an inorganic semiconductor .

Mode of Action

Zinc arsenide can be prepared by the reaction of zinc with arsenic . In its structure, the zinc atoms are tetrahedrally coordinated and the arsenic atoms are surrounded by six zinc atoms at the vertices of a distorted cube . Its electronic structure reveals that its lowest direct and indirect bandgaps are within 30 meV of each other . .

Biochemical Pathways

Arsenic biotransformation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation . It’s plausible that zinc arsenide may interact with these pathways, but specific studies are needed to confirm this.

Pharmacokinetics

It’s known that zinc is an essential trace element that is critical for numerous biological functions, and its imbalance has been linked to a variety of pathologies . Understanding the intricacies of zinc metabolism at the cellular level can shed light on the various effects of zinc in cell physiology and pathology .

Result of Action

It’s known that arsenic compounds can have toxic effects . Zinc arsenide reacts with acids to produce arsine gas, a highly toxic substance . It’s also known that zinc arsenide can be used as an activator of the zinc powder in the cobalt cementation process .

Action Environment

The action, efficacy, and stability of zinc arsenide can be influenced by various environmental factors. For instance, its solubility in water is low , which could affect its bioavailability and action in aqueous environments. Furthermore, its reactivity with acids to produce toxic arsine gas suggests that its action could be significantly influenced by the pH of the environment . Safety data sheets indicate that zinc arsenide should be stored in a well-ventilated place and kept tightly closed .

特性

InChI |

InChI=1S/2As.3Zn |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKSESDHCKYTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn].[Zn]=[As].[Zn]=[As] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3As2, As2Zn3 |

Source

|

| Record name | zinc arsenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_arsenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc arsenide | |

CAS RN |

12006-40-5 |

Source

|

| Record name | Trizinc diarsenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)